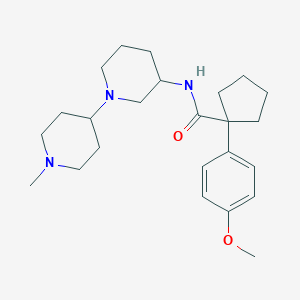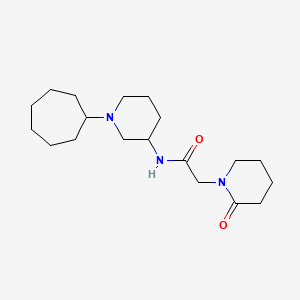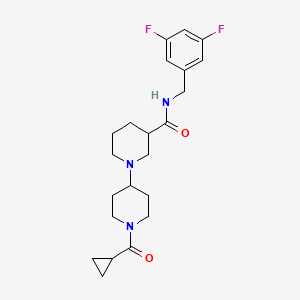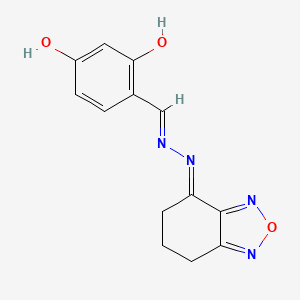
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide (referred to as compound X in This compound belongs to the class of cyclopentanecarboxamide derivatives that have been extensively studied for their potential therapeutic applications.
Mécanisme D'action
The mechanism of action of compound X involves its binding to dopamine receptors in the brain. This binding leads to the activation of signaling pathways that regulate the release of dopamine, a neurotransmitter that is essential for the proper functioning of the brain.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that it can increase the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using compound X in lab experiments is its high specificity for dopamine receptors. This makes it an ideal tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using compound X is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects or safety concerns associated with its use.
Conclusion
In conclusion, compound X is a novel chemical compound that has shown promise in the field of scientific research. Its potential therapeutic applications in the treatment of neurological disorders make it an exciting area of study. Further research is needed to fully understand its mechanisms of action and potential applications in clinical settings.
Méthodes De Synthèse
The synthesis of compound X involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 4-methoxybenzyl chloride with N-methyl-3-piperidone to form 1-(4-methoxyphenyl)-N-methyl-1,4-piperidin-3-amine. This intermediate is then reacted with cyclopentanecarboxylic acid and triethylamine to form compound X.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is its potential use as a treatment for neurological disorders such as Parkinson's disease. Studies have shown that compound X has a high affinity for dopamine receptors, which are implicated in the pathogenesis of Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O2/c1-26-16-11-21(12-17-26)27-15-5-6-20(18-27)25-23(28)24(13-3-4-14-24)19-7-9-22(29-2)10-8-19/h7-10,20-21H,3-6,11-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKBHDLXGPFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)

![3-(1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5973560.png)


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)
![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)